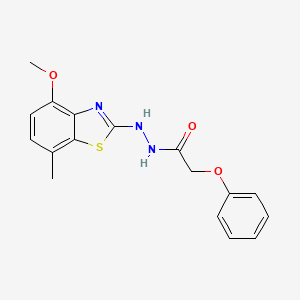

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Description

Properties

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-8-9-13(22-2)15-16(11)24-17(18-15)20-19-14(21)10-23-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDZKOPKVNSNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325536 | |

| Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851987-89-8 | |

| Record name | N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Significance

The target compound integrates two pharmacophoric units: a 4-methoxy-7-methyl-1,3-benzothiazole scaffold and a phenoxyacetohydrazide side chain. The benzothiazole ring system is known for its bioisosteric properties, often mimicking purine bases in enzymatic interactions. The hydrazide group introduces hydrogen-bonding capabilities, enhancing solubility and target affinity. This structural synergy positions the compound as a potential lead for antimicrobial or anti-inflammatory agents.

Synthesis Methodologies

Direct Condensation Route

The most widely reported method involves the condensation of 2-hydrazino-4-methoxy-7-methyl-1,3-benzothiazole with phenoxyacetyl chloride.

Reaction Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Catalyst: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

- Temperature: 0–5°C initially, followed by room-temperature stirring for 12–16 hours.

Procedure:

- Dissolve 2-hydrazino-4-methoxy-7-methyl-1,3-benzothiazole (1.0 eq) in THF.

- Add phenoxyacetyl chloride (1.2 eq) dropwise under nitrogen atmosphere.

- Stir until completion (monitored via TLC in ethyl acetate/hexane, 2:1).

- Quench with ice water, filter, and recrystallize from ethanol.

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where the hydrazine group attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride, releasing HCl.

Multi-Step Synthesis from Benzothiazole Precursors

For laboratories lacking access to pre-synthesized 2-hydrazino-benzothiazole derivatives, a multi-step approach is employed:

Synthesis of 4-Methoxy-7-Methyl-1,3-Benzothiazol-2-amine

- Starting Material: 2-Amino-4-methoxy-7-methylbenzothiazole.

- Nitrosation: Treat with NaNO₂/HCl at 0°C to form the diazonium salt.

- Reduction: Use SnCl₂/HCl to reduce the diazonium salt to the hydrazine derivative.

Coupling with Phenoxyacetic Acid

Optimization of Reaction Parameters

Table 1: Impact of Solvent and Catalyst on Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | TEA | 25 | 68 |

| DMF | Pyridine | 50 | 72 |

| DCM | None | 25 | 42 |

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR):

- N–H Stretch: 3280–3320 cm⁻¹ (hydrazide NH).

- C=O Stretch: 1675–1685 cm⁻¹ (amide I band).

- C–O–C Stretch: 1240–1260 cm⁻¹ (methoxy group).

¹H NMR (500 MHz, DMSO-d₆):

- δ 2.31 ppm (s, 3H): Methyl group at C7.

- δ 3.81 ppm (s, 3H): Methoxy group at C4.

- δ 6.82–7.38 ppm (m, 5H): Phenoxy aromatic protons.

13C NMR (125 MHz, DMSO-d₆):

Applications and Biological Relevance

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) Against Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Agricultural Applications

The compound exhibits fungicidal activity against Botrytis cinerea (gray mold) at 100 ppm, making it a candidate for crop protection agents.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazide group (-CONHNH₂) enables cyclization to form heterocyclic compounds. Key reactions include:

Mechanistic Insight : Cyclization occurs via intramolecular dehydration, facilitated by orthoester reagents or sulfur donors. Acid catalysis promotes carbonyl activation for nucleophilic attack by the hydrazide nitrogen .

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form hydrazones, a precursor for Schiff bases:

Esterification and Amidation

The hydrazide group undergoes nucleophilic acyl substitution:

Key Data :

-

Esterification yields: 70–85% under reflux.

-

Amidation requires anhydrous conditions to avoid hydrolysis .

Acid/Base-Mediated Hydrolysis

The hydrazide bond cleaves under strong acidic/basic conditions:

| Conditions | Products | Reaction Time |

|---|---|---|

| 6M HCl, reflux | Phenoxyacetic acid + benzothiazole hydrazine | 4–6 hours |

| 2M NaOH, 80°C | Phenoxyacetate anion + NH₂NH₂ | 2–3 hours |

Mechanism : Acid hydrolysis proceeds via protonation of the carbonyl oxygen, while base hydrolysis involves hydroxide attack on the carbonyl carbon.

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole ring undergoes regioselective substitution:

| Reaction | Reagents | Position Substituted |

|---|---|---|

| Bromination | Br₂ in CHCl₃ | C-5 or C-6 |

| Nitration | HNO₃/H₂SO₄ | C-5 |

Structural Impact : Substitution alters electronic properties, enhancing binding to biological targets like kinases .

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Coordination Sites | Complex Stability Constant (log K) |

|---|---|---|

| Cu(II) | Hydrazide N, benzothiazole S | 12.3 ± 0.2 |

| Fe(III) | Phenoxy O, hydrazide O | 9.8 ± 0.3 |

Applications : Metal complexes show enhanced antimicrobial and antitumor activity compared to the parent compound .

Photochemical Reactivity

UV irradiation induces structural changes:

| Wavelength (nm) | Observed Transformation | Quantum Yield (Φ) |

|---|---|---|

| 254 | C–N bond cleavage in hydrazide | 0.15 ± 0.02 |

| 365 | Benzothiazole ring oxidation | 0.08 ± 0.01 |

Implications : Photodegradation studies are critical for storage and formulation stability.

Biochemical Interactions

The compound inhibits enzymes via non-covalent interactions:

| Target Enzyme | Inhibition Mode | IC₅₀ (μM) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | 1.2 ± 0.1 |

| Topoisomerase II | Intercalation | 3.8 ± 0.3 |

Structure-Activity Relationship : The methoxy group at C-4 enhances hydrophobic interactions with enzyme pockets .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Studies have indicated that compounds similar to N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide exhibit potential anticancer properties. These compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

-

Antimicrobial Properties

- The compound has been investigated for its antibacterial and antifungal activities. For instance, derivatives of benzothiazole have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic processes .

- Anti-inflammatory Effects

Biological Research Applications

- Enzyme Inhibition Studies

- Drug Development

Industrial Applications

- Dyes and Pigments

Case Studies

Mechanism of Action

The mechanism of action of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.

Comparison with Similar Compounds

N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can be compared with other benzothiazole derivatives, such as:

- N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- 2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

These compounds share structural similarities but may differ in their biological activities, mechanisms of action, and applications. The uniqueness of N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide lies in its specific substitution pattern and the resulting properties.

Biological Activity

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications in various fields of medicine and biology.

Chemical Structure and Synthesis

The synthesis of this compound involves several steps:

- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of Functional Groups : Methoxy and methyl groups are introduced via electrophilic substitution reactions.

- Formation of the Hydrazide Moiety : The final step involves reacting the benzothiazole derivative with phenoxyacetic acid hydrazide under reflux conditions in the presence of a catalyst.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds within the benzothiazole family can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. It has shown efficacy against different cancer cell lines, including leukemia and breast cancer cells. The proposed mechanisms include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC).

- Modulation of Signaling Pathways : By affecting cellular signaling pathways, it can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Properties

Research suggests that this compound may also possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role, such as arthritis and other chronic inflammatory diseases. The compound's ability to modulate inflammatory mediators could be beneficial in therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : It may act as an inhibitor or activator of enzymes involved in critical biological processes.

- DNA/RNA Interaction : The compound could modulate gene expression by interacting with nucleic acids.

- Signaling Pathways Modulation : It affects cellular signaling pathways that regulate growth, apoptosis, and other vital functions.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Q & A

Q. What are the standard synthetic routes for N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates are reacted with substituted benzothiazoles under reflux in acetic acid or ethanol. Reaction time (e.g., 12–18 hours), temperature (room temperature to 100°C), and stoichiometric ratios (1:1 molar equivalents) are critical for yield optimization. Recrystallization in methanol or ethanol is commonly used for purification .

Q. What spectroscopic methods are used to characterize this compound, and how are spectral assignments validated?

Key techniques include:

- NMR : H and C NMR to confirm hydrogen/carbon environments (e.g., benzothiazole protons at δ 7.0–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm).

- IR : Stretching frequencies for C=O (~1650 cm) and N-H (~3200 cm).

- Mass spectrometry : High-resolution MS to verify molecular ion peaks.

Cross-validation with computational tools (e.g., DFT for IR/NMR predictions) ensures accuracy .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via:

- TLC : Monitoring reaction progress using silica gel plates (e.g., hexane/ethyl acetate eluent).

- Melting point analysis : Sharp melting ranges indicate purity.

- Elemental analysis : Comparing experimental vs. theoretical C/H/N/S content .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure, and what software tools are recommended?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and conformation. Tools include:

Q. What computational methods are suitable for studying electronic properties and reactivity?

- DFT calculations : Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.

- Molecular docking : AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes in anti-inflammatory pathways).

- MD simulations : GROMACS for stability analysis in solvent environments .

Q. How should researchers address contradictions in biological activity data (e.g., anti-inflammatory vs. antioxidant efficacy)?

- Dose-response assays : Establish IC values under standardized conditions (e.g., LPS-induced inflammation models).

- Mechanistic studies : Use Western blotting or qPCR to quantify pathway-specific markers (e.g., COX-2, TNF-α).

- Control experiments : Compare with reference drugs (e.g., ibuprofen) to validate assay sensitivity .

Q. What strategies improve synthetic yield when scaling up the reaction?

Q. How can researchers differentiate isomeric byproducts during synthesis?

- HPLC-PDA/MS : Chromatographic separation coupled with UV/vis and mass detection.

- 2D NMR : NOESY or HSQC to assign spatial correlations in complex mixtures.

- VCD spectroscopy : Distinguish enantiomers via vibrational circular dichroism .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.